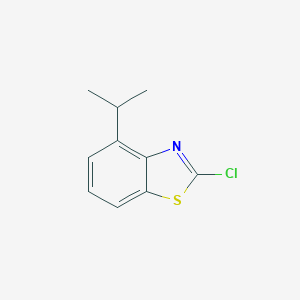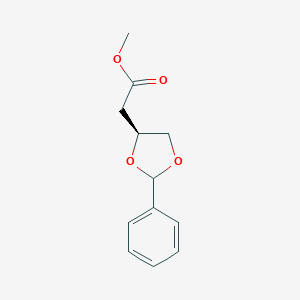
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in various natural products such as fruits and flowers This particular compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group, which is a benzene ring attached to the dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate typically involves the reaction of a phenyl-substituted dioxolane with methyl acetate. One common method is the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Reducing agents like LiAlH4 or NaBH4, typically in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, alcohol as a reactant.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The dioxolane ring and phenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate can be compared with other esters and dioxolane-containing compounds:
Methyl acetate: A simpler ester with a similar functional group but lacking the dioxolane ring and phenyl group.
Ethyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate: A similar compound with an ethyl group instead of a methyl group.
Phenyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate: A compound with a phenyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of the dioxolane ring and phenyl group, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-11(13)7-10-8-15-12(16-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPATHVYJYCGGZ-NUHJPDEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COC(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

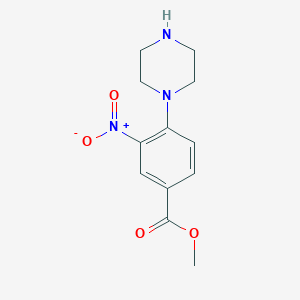
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)
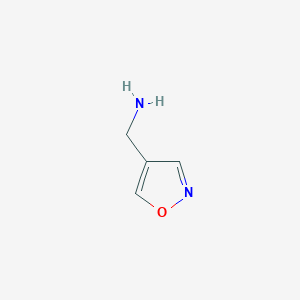
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)
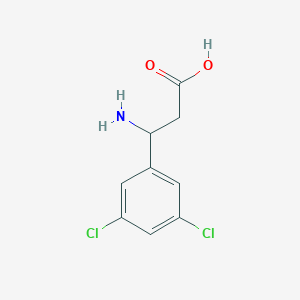
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)

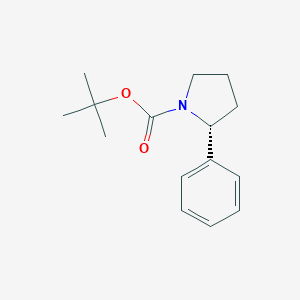
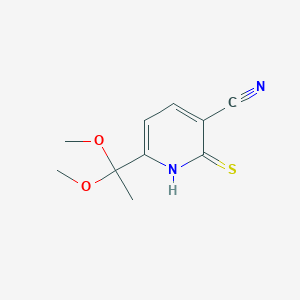
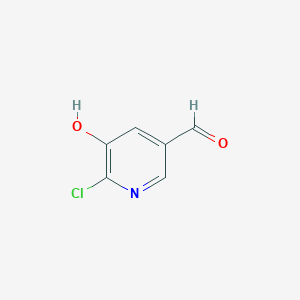
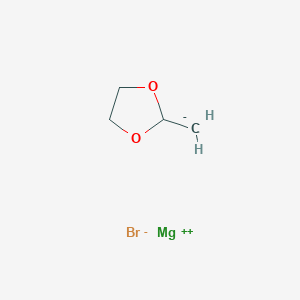
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
